molecular formula C21H18O5 B564980 4-Benzyl-gallic Acid Benzyl Ester CAS No. 1159977-07-7

4-Benzyl-gallic Acid Benzyl Ester

Cat. No.: B564980
CAS No.: 1159977-07-7
M. Wt: 350.37
InChI Key: LCSFLBPXRZXFDB-UHFFFAOYSA-N
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Description

Historical Context of Gallic Acid and its Phenolic Ester Derivatives in Research

Gallic acid, or 3,4,5-trihydroxybenzoic acid, is a phenolic acid found abundantly in the plant kingdom. nih.gov It is present in numerous plants, fruits, and vegetables. umsa.bo Historically, gallic acid and its derivatives have been a subject of extensive research due to their diverse biological and pharmacological activities. nih.gov These compounds are known for their significant antioxidant properties, which are attributed to their ability to scavenge free radicals. smolecule.comnih.gov

Research into gallic acid esters has revealed that modifications to the basic gallic acid structure, such as esterification of the carboxyl group, can significantly influence their biological effects. nih.gov For instance, the antimicrobial activity of gallic acid derivatives is affected by the number and position of hydroxyl groups and their substitution patterns. nih.gov Ester derivatives, such as octyl gallate, have demonstrated the ability to interfere with the cell membrane permeability of fungi. nih.gov Furthermore, gallic acid and its esters have been investigated for a wide array of potential applications, including as anti-inflammatory, anticancer, cardioprotective, and neuroprotective agents. nih.govresearchgate.net

Rationale for Investigating O-Benzylated Gallic Acid Esters

The investigation into O-benzylated gallic acid esters stems from the need to enhance the therapeutic potential of the parent gallic acid molecule. While gallic acid possesses numerous beneficial biological activities, its high polarity can limit its bioavailability and ability to cross lipid-rich biological membranes. Chemical modification, such as the introduction of benzyl (B1604629) groups, is a strategy employed to address these limitations. smolecule.comscielo.br

The benzylation of the hydroxyl groups and esterification of the carboxylic acid with a benzyl group increases the lipophilicity of the resulting compound. smolecule.com This enhanced lipophilicity is hypothesized to improve the molecule's ability to traverse cell membranes, potentially leading to increased bioavailability and efficacy. smolecule.com In synthetic chemistry, benzyl groups are also frequently used as protecting groups for hydroxyl and carboxylic acid functionalities during the synthesis of more complex molecules. researchgate.netsci-hub.se This strategy allows for selective reactions at other parts of the molecule before the benzyl groups are removed to yield the final product. researchgate.net The study of O-benzylated gallic acid esters, therefore, provides insights into structure-activity relationships and offers a pathway to develop more potent and effective therapeutic agents derived from a natural product scaffold.

Significance of 4-Benzyl-gallic Acid Benzyl Ester in Contemporary Chemical Research

This compound is significant in modern research due to its unique structural features and the resulting biological activities. The presence of two benzyl groups enhances its lipophilicity compared to simpler phenolic compounds, which may improve its bioavailability. smolecule.com This structural modification has led to investigations into several areas of its potential utility.

Key Research Findings on Biological Activities:

Biological ActivityResearch Findings
Antioxidant Properties The compound demonstrates the ability to scavenge free radicals, which can help protect cells from oxidative stress. smolecule.com
Antimicrobial Activity It has shown effectiveness against certain bacterial strains. smolecule.com
Anti-inflammatory Effects Preliminary studies suggest it may possess properties that reduce inflammation. smolecule.com
Potential Antiviral Activity Research has explored its potential to inhibit viruses such as influenza A (H1N1) and herpes simplex virus type 1 (HSV-1), though further studies are needed. smolecule.com
Enzyme Inhibition The compound has been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting a potential for investigation in the context of neurodegenerative diseases. smolecule.com

The synthesis of this compound can be achieved through several methods, including the direct esterification of gallic acid with benzyl alcohol or through multi-step syntheses involving protective group strategies. smolecule.comresearchgate.net Its distinct structure and range of biological activities make it a valuable compound for further investigation in the development of new therapeutic agents and as a tool for studying the biological effects of modified natural products. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3,5-dihydroxy-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c22-18-11-17(21(24)26-14-16-9-5-2-6-10-16)12-19(23)20(18)25-13-15-7-3-1-4-8-15/h1-12,22-23H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSFLBPXRZXFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2O)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675689
Record name Benzyl 4-(benzyloxy)-3,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-07-7
Record name Benzyl 4-(benzyloxy)-3,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Benzyl Gallic Acid Benzyl Ester

Chemical Synthesis Approaches

Chemical synthesis remains the primary route for producing 4-Benzyl-gallic Acid Benzyl (B1604629) Ester. These methods involve the stepwise or concerted functionalization of the gallic acid backbone, requiring careful control over reaction conditions to achieve the desired substitution pattern.

The initial and fundamental step in many synthetic routes is the esterification of the carboxylic acid group of gallic acid with benzyl alcohol. A common and direct method is the Fischer-Speier esterification, which involves heating gallic acid and benzyl alcohol in the presence of a strong acid catalyst. Catalysts such as sulfuric acid or p-toluenesulfonic acid are frequently employed to drive the reaction towards the formation of the benzyl ester. smolecule.com This reaction is an equilibrium process where the removal of water, often through azeotropic distillation, can increase the yield of the desired ester.

Achieving the selective benzylation of only the hydroxyl group at the 4-position of the gallic acid ring is a significant chemical challenge due to the presence of three similar phenolic hydroxyl groups. To accomplish this, chemists often employ protective group strategies. smolecule.com This could involve protecting the more reactive hydroxyls at the 3- and 5-positions, carrying out the benzylation at the 4-position, and then deprotecting to yield the target intermediate.

Alternatively, direct benzylation methods using reagents like benzyl bromide in the presence of a base can be used, though achieving high regioselectivity for the 4-position requires careful optimization of reaction conditions. smolecule.com In some synthetic schemes, a per-benzylated gallate is first created and then selectively debenzylated to yield the desired product. researchgate.net Another approach involves the initial esterification of gallic acid, followed by a regioselective benzylation of the 4-position hydroxyl group using phase transfer conditions with benzyl bromide and a crown ether catalyst. smolecule.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-Benzyl-gallic Acid Benzyl Ester.

Acid Catalysis : For the esterification step, research has shown that using 4-10 mol% of p-toluenesulfonic acid in a refluxing alcohol solvent provides optimal results. smolecule.com The application of microwave irradiation has been found to dramatically accelerate the reaction, with studies showing that a temperature of 88°C can produce yields as high as 96% in just 10 minutes. smolecule.com

Carbodiimide (B86325) Coupling : As an alternative to direct acid catalysis for ester or amide bond formation, carbodiimide coupling agents are utilized. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing it to react with an alcohol or amine under milder conditions. mdpi.comchemicalforums.com This method is particularly useful in multi-step syntheses where sensitive functional groups must be preserved.

Systematic Optimization : A systematic approach, such as using experimental design techniques, can be employed to optimize the alkylation (benzylation) step. Factors including the choice of solvent, the type and amount of phase-transfer catalyst, temperature, and stirring speed have been identified as significant variables affecting the reaction rate and yield. acs.org

Table 1: Comparison of Catalyst Systems for Gallic Acid Esterification and Related Reactions

Catalyst System Reaction Type Key Conditions Typical Yield Reference
Sulfuric Acid Esterification Reflux with benzyl alcohol High smolecule.com
p-Toluenesulfonic Acid Esterification 4-10 mol%, 88°C, Microwave 96% smolecule.com
EDCI / HOBt Amide Coupling Room Temperature, DMF 78% mdpi.com

Once the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and by-products. Standard laboratory procedures are employed for this purpose. A common technique is flash column chromatography using silica (B1680970) gel as the stationary phase and a solvent mixture, such as ethyl acetate (B1210297) and n-hexane, as the eluent. mdpi.com Another effective method for purification is crystallization, where the crude product is dissolved in a suitable solvent or solvent mixture and allowed to cool, leading to the formation of pure crystals of the target compound. google.com The purity of the final product is typically confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC). google.com

Biocatalytic Synthesis Routes

Biocatalysis presents an environmentally friendlier alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. The use of enzymes for creating gallic acid derivatives is a growing field of research.

Enzymes, particularly tannases and lipases, have demonstrated significant potential in synthesizing gallic acid esters. researchgate.netbrill.com Tannase (B8822749) (tannin acyl hydrolase) from microbial sources like Aspergillus niger is known to catalyze the hydrolysis of ester bonds in tannins, but it can also be used to drive the reverse reaction—esterification. researchgate.net

In these biocatalytic systems, gallic acid is incubated with an alcohol in an organic solvent medium in the presence of the enzyme. researchgate.netnih.gov The choice of solvent and the control of water content are critical, as they can shift the reaction equilibrium toward synthesis rather than hydrolysis. researchgate.net Studies have shown that using immobilized tannase can be particularly effective, sometimes exhibiting different substrate specificities and higher synthetic activity compared to the free enzyme. researchgate.netgoogle.com For example, immobilized tannase was found to be highly effective for producing propyl gallate, whereas the soluble form favored methyl gallate synthesis. google.com While the direct enzymatic synthesis of this compound is not widely documented, the proven success of enzymatic esterification on the gallic acid molecule with various alcohols indicates a strong potential for this application. brill.comnih.gov

Table 2: Examples of Enzymatic Synthesis of Gallic Acid Esters

Enzyme Source Substrates Key Findings Reference
Immobilized Tannase N/A Gallic acid, Propanol In excess of 60% propyl gallate synthesis. Reversed selectivity compared to soluble form. google.com
Microencapsulated Tannase Aspergillus niger Gallic acid, Alcohols Higher synthetic activity than free enzyme. Highest yield (44.3%) in benzene (B151609). researchgate.net

Whole-Cell Biocatalysis for Phenolic Ester Production

Whole-cell biocatalysis has emerged as a promising and sustainable alternative to conventional chemical synthesis for the production of phenolic esters. This approach utilizes intact microbial cells, such as yeasts, which contain the necessary enzymatic machinery to catalyze esterification and transesterification reactions. The use of whole cells circumvents the need for costly and time-consuming enzyme purification processes. mdpi.com

Several yeast species have demonstrated significant potential as whole-cell biocatalysts for the synthesis of phenolic esters. Notably, strains of Yarrowia lipolytica and Candida parapsilosis have been successfully employed in these biotransformations. mdpi.comamazonaws.com For instance, Yarrowia lipolytica has been utilized for the synthesis of various esters, including those from phenolic compounds. mdpi.com The lipases produced by Y. lipolytica are capable of catalyzing esterification in both aqueous and organic media, making them versatile for different reaction setups. mdpi.commdpi.com

Similarly, Candida parapsilosis has been recognized for its broad catalytic activity in various organic reactions, including the oxidation and reduction of aromatic compounds. amazonaws.comiitm.ac.iniitm.ac.in While direct synthesis of this compound using C. parapsilosis has not been explicitly reported, its demonstrated ability to act on aromatic substrates suggests its potential applicability for the esterification of gallic acid derivatives. amazonaws.comrsc.org The deracemization of aromatic β-hydroxy esters using immobilized whole cells of C. parapsilosis further highlights its stereospecific catalytic capabilities. researchgate.net

The production of gallic acid esters, such as propyl gallate, has been successfully achieved using tannase from Aspergillus niger, either in its free or immobilized form, including as a whole-cell biocatalyst. researchgate.netbiotech-asia.org This demonstrates the feasibility of using microbial systems for the esterification of gallic acid.

Table 1: Examples of Whole-Cell Biocatalysis for Phenolic Ester Production

Exploring Solvent Systems and Enzyme Activity in Biocatalytic Processes

The choice of solvent system is a critical parameter in biocatalytic processes as it significantly influences enzyme activity, stability, and substrate solubility. nih.gov In the context of phenolic ester synthesis, both aqueous and non-aqueous (organic) solvent systems, as well as biphasic systems, have been explored.

Organic solvents can enhance the solubility of hydrophobic substrates, such as long-chain alcohols and phenolic acids, and can shift the reaction equilibrium towards synthesis by minimizing water-dependent hydrolysis. researchgate.net However, organic solvents can also lead to enzyme denaturation and loss of activity. The properties of the solvent, such as its polarity (log P value), play a crucial role in its compatibility with the biocatalyst. For the enzymatic synthesis of gallic acid esters using tannase, the highest yield was observed in benzene (log P: 2.0). researchgate.net

Biphasic systems, which consist of an aqueous phase containing the biocatalyst and an organic phase containing the substrate and/or product, offer a way to overcome the limitations of both purely aqueous and organic systems. nih.gov Yarrowia lipolytica has shown high potential for biotransformations of hydrophobic substrates in two-liquid biphasic systems. nih.gov This yeast can efficiently metabolize and assimilate hydrophobic compounds, and the use of an organic solvent that also serves as a carbon source can enhance bioconversion rates. nih.gov

The activity of lipases from Yarrowia lipolytica has been studied in various organic solvents for the ring-opening polymerization of ε-caprolactone. mdpi.com It was found that reactions in poor solvents like hexane (B92381) and decane (B31447) resulted in higher yields and molecular weights compared to good solvents. mdpi.com For the synthesis of phytosterol esters using immobilized Yarrowia lipolytica lipase (B570770), a solvent-free system with controlled water activity was employed, leading to high conversion and reusability of the biocatalyst. nih.gov

The enzymatic synthesis of other phenolic esters has also been shown to be highly dependent on the solvent. For example, in the synthesis of hexanoic acid esters of aromatic alcohols catalyzed by immobilized Candida antarctica lipase B, tert-butyl methyl ether was used as the reaction medium. mdpi.com

Table 2: Influence of Solvent Systems on Biocatalytic Ester Production

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed NMR data is essential for the unambiguous structural assignment of 4-Benzyl-gallic Acid Benzyl (B1604629) Ester.

Proton NMR (¹H-NMR) Analysis for Proton Environments

A ¹H-NMR spectrum would reveal the chemical shifts, integration values, and coupling patterns for all protons in the molecule. This would include distinct signals for the aromatic protons on both the galloyl and benzyl moieties, the methylene (B1212753) protons of the benzyl ether and benzyl ester groups, and the hydroxyl protons. This data is not available in the public domain.

Carbon-13 NMR (¹³C-NMR) Analysis for Carbon Framework

A ¹³C-NMR spectrum would provide the chemical shifts for each of the 21 carbon atoms in the structure, confirming the carbon skeleton. Specific signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, and the methylene carbons of the benzyl groups. This data is not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required to establish the connectivity between protons and carbons. These techniques are indispensable for confirming the precise placement of the benzyl groups and the substitution pattern on the gallic acid core. Specific experimental data from these analyses are not available.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

An IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. Expected peaks would include those for O-H stretching of the hydroxyl groups, C-H stretching for the aromatic and methylene groups, a strong C=O stretching for the ester carbonyl, and C-O stretching for the ester and ether linkages. chemicalbook.com A precise list of absorption frequencies is not documented in available literature.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight and provide insight into the compound's structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS analysis is critical for determining the exact mass of the molecule, which allows for the confirmation of its elemental composition. For C₂₁H₁₈O₅, the expected exact mass would be calculated and compared to the experimental value. This specific experimental data has not been found in the searched literature. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique indispensable for the definitive confirmation of a compound's identity and purity. In the analysis of 4-Benzyl-gallic Acid Benzyl Ester, the liquid chromatography component separates the target molecule from any unreacted starting materials, byproducts, or other impurities present in the sample. This separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase gradient consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727). vu.edu.auturkjps.org

Following chromatographic separation, the eluent is directed into the mass spectrometer. Using an electrospray ionization (ESI) source, typically in negative ion mode for phenolic compounds, the this compound molecules are ionized, primarily forming the deprotonated molecule [M-H]⁻. The first stage of mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of this parent ion, which serves as a primary confirmation of the compound's molecular weight.

The subsequent stage, tandem mass spectrometry (MS/MS), involves selecting the parent ion and subjecting it to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, creating a unique pattern of daughter ions. The fragmentation pattern for this compound would reveal characteristic losses, such as the cleavage of the benzyl ester or benzyl ether linkages, providing unequivocal structural confirmation. mdpi.com For instance, fragment ions corresponding to the gallic acid core or the loss of a benzyl group would be expected. The combination of retention time from the LC and the specific parent and daughter ion masses from the MS/MS provides a high degree of certainty about the compound's identity and purity. mdpi.com

Table 1: Representative LC-MS/MS Parameters for Analysis of this compound

ParameterSpecificationPurpose
Chromatography System High-Performance Liquid Chromatography (HPLC)Separates the compound from impurities.
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) wiley-vch.deStationary phase for chromatographic separation.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol mdpi.comCarries the sample through the column.
Elution Gradient elution (e.g., 5% to 95% B over 15 min) mdpi.comOptimizes separation of compounds with different polarities.
Ionization Source Electrospray Ionization (ESI), Negative ModeGenerates ions from the analyte molecules.
MS Analysis Quadrupole Time-of-Flight (QTOF)Measures mass-to-charge ratios with high accuracy.
Expected Parent Ion [M-H]⁻ m/z ≈ 439.15Corresponds to the molecular weight of the compound (C₂₈H₂₄O₅).
MS/MS Fragmentation Collision-Induced Dissociation (CID)Fragments the parent ion to confirm structure.

Chromatographic Separation and Purity Assessment in Research Contexts

Flash Column Chromatography Methodologies for Isolation

Following the synthesis of this compound, flash column chromatography is the standard method for its purification and isolation from the crude reaction mixture. mdpi.comthieme-connect.de This technique is a form of preparative column chromatography that utilizes moderate pressure to accelerate the flow of the mobile phase through the stationary phase, significantly reducing the separation time compared to traditional gravity chromatography. wiley-vch.de

The process involves packing a glass column with a solid adsorbent, most commonly silica (B1680970) gel (40-63 µm). wiley-vch.demdpi.com The crude product, dissolved in a minimal amount of solvent, is loaded onto the top of the silica gel bed. A solvent system, known as the eluent, is then passed through the column. For compounds like gallic acid derivatives, a typical eluent consists of a mixture of a non-polar solvent, such as hexane (B92381), and a more polar solvent, like ethyl acetate (B1210297). mdpi.comscielo.brscielo.br The separation is often improved by using a gradient elution, where the proportion of the more polar solvent is gradually increased over time. This allows for the sequential elution of compounds based on their polarity, with less polar compounds eluting first.

Fractions are collected continuously as the eluent exits the column. The composition of these fractions is monitored by Thin-Layer Chromatography (TLC) to identify those containing the pure this compound. The pure fractions are then combined, and the solvent is removed under reduced pressure to yield the isolated compound. Automated flash chromatography systems, which include a pump, a sample injector, and a detector (often UV), can streamline this process for continuous and efficient purification. researchgate.net

Table 2: Typical Parameters for Flash Chromatography Purification

ParameterSpecificationFunction
Stationary Phase Silica Gel (e.g., 230–400 mesh) mdpi.comAdsorbent that separates compounds based on polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient mdpi.comscielo.brSolvent system that carries compounds through the column.
Elution Mode Gradient ElutionGradually increases solvent polarity for better separation.
Detection Method UV visualization (if automated) or TLC analysis of fractions researchgate.netTo identify fractions containing the pure product.
Outcome Isolation of pure this compoundRemoval of reactants, byproducts, and impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used extensively for qualitative analysis in synthetic chemistry. researchgate.net In the context of producing this compound, TLC serves two primary functions: monitoring the progress of the synthesis reaction and assessing the purity of the product and fractions from flash chromatography. pjps.pkresearchgate.net

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate (typically a glass or aluminum sheet coated with a thin layer of silica gel) at various time points. globalresearchonline.netnih.gov Reference spots of the starting materials are also applied. The plate is then developed by placing it in a sealed chamber containing a suitable eluent, such as a mixture of chloroform (B151607) and methanol or dichloromethane (B109758) and methanol. globalresearchonline.netsemanticscholar.org As the eluent ascends the plate via capillary action, it separates the components of the mixture based on their differential partitioning between the mobile and stationary phases. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value.

The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, representing the product, has appeared. nih.gov Purity is assessed by the presence of a single spot for the isolated compound. Visualization of the spots is commonly achieved by exposing the plate to ultraviolet (UV) light at 254 nm, where UV-active compounds appear as dark spots. semanticscholar.org

Table 3: Illustrative TLC Analysis for Synthesis of this compound

CompoundHypothetical Rf ValueObservation
Gallic Acid (Starting Material) 0.15A polar compound, travels a short distance up the plate.
Benzyl Bromide (Starting Material) 0.85A non-polar compound, travels far up the plate.
This compound (Product) 0.60Intermediate polarity, appears as a new spot between reactants.
Rf values are dependent on the specific eluent system and stationary phase used.

Gas Chromatography (GC) and GC-Flame Ionization Detector (GC-FID) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, compounds with polar functional groups, such as the free hydroxyl group in this compound, are often non-volatile and may interact undesirably with the GC column. gnest.orgepa.gov Therefore, a chemical modification step known as derivatization is required prior to analysis. mdpi.com

For phenolic compounds, a common derivatization method is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. mdpi.comtcichemicals.com This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., nitrogen or helium) through a capillary column (such as an HP-5). mdpi.comresearchgate.net The separation occurs based on the compound's boiling point and interactions with the column's stationary phase.

As the separated components exit the column, they enter a Flame Ionization Detector (FID). The FID is the most common detector for the analysis of organic compounds. scioninstruments.com In the detector, the sample is burned in a hydrogen-air flame, which pyrolyzes the organic molecules and produces ions. scioninstruments.com These ions are collected by an electrode, generating an electrical current that is proportional to the mass of carbon atoms entering the flame. The resulting signal is plotted against time to produce a chromatogram, where the area under each peak corresponds to the amount of that specific compound, allowing for quantitative analysis. scioninstruments.comresearchgate.net This method is particularly useful for assessing the purity of the compound with respect to other volatile or derivatizable impurities.

Table 4: General GC-FID Conditions for Volatile Derivative Analysis

ParameterSpecificationPurpose
Derivatization Reagent BSTFA with 1% TMCS mdpi.comTo create a volatile trimethylsilyl (TMS) ether derivative.
GC Column HP-5 (or equivalent 5% Phenyl Methyl Siloxane) Capillary Column (e.g., 30 m x 0.25 mm) mdpi.comSeparates volatile compounds.
Carrier Gas Nitrogen or Helium mdpi.comMobile phase that carries the sample through the column.
Injector Temperature 250 °CTo ensure rapid vaporization of the sample.
Oven Program Temperature gradient (e.g., 70 °C to 300 °C) mdpi.comTo elute compounds with a wide range of boiling points.
Detector Flame Ionization Detector (FID) scioninstruments.comTo detect and quantify organic compounds containing carbon.
Detector Temperature 290 - 300 °C mdpi.comTo prevent condensation of analytes.

Molecular Mechanisms and Biological Targets of 4 Benzyl Gallic Acid Benzyl Ester

Investigation of Anticancer Mechanisms in Cellular Models (in vitro, non-human)

The anticancer properties of gallic acid and its derivatives have been a subject of extensive research. nih.govglobalresearchonline.net These compounds are known to inhibit the growth of cancer cells through various mechanisms, including halting cell proliferation and inducing programmed cell death. nih.govbiomolther.org While research on the broader family of gallates is common, specific investigations into the molecular pathways of benzyl (B1604629) gallate are more focused.

Pathways of Antiproliferative Action

Gallic acid, the parent compound of benzyl gallate, is known to exert antiproliferative effects on cancer cells by modulating genes involved in the cell cycle, metastasis, and angiogenesis. nih.gov Studies on various cancer cell lines, including glioma and prostate cancer, have shown that gallic acid can decrease cell viability in a time- and dose-dependent manner. nih.govnih.gov This inhibitory effect is often linked to the modulation of critical cellular pathways that control cell division and growth. biomolther.org While these general mechanisms are established for the gallic acid family, specific experimental studies detailing the antiproliferative pathways unique to benzyl gallate are limited in the current scientific literature.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a primary mechanism through which anticancer agents eliminate malignant cells. nih.govmdpi.com Gallic acid has been shown to induce apoptosis in a wide array of cancer cell lines, including those of the lung, ovaries, and pancreas. mdpi.comnih.govmdpi.com The induction of apoptosis by gallic acid is often associated with the generation of reactive oxygen species (ROS), activation of caspase enzymes, and regulation of key apoptotic proteins. nih.govbiomolther.orgnih.gov For instance, in human lung cancer cell lines, gallic acid's apoptotic effect was linked to caspase activation and oxidative processes. nih.gov In ovarian cancer cells, it was found to suppress cell growth by promoting apoptosis. mdpi.com While these findings for the parent compound are significant, direct experimental evidence detailing the specific apoptotic-inducing capabilities and pathways of benzyl gallate across various cancer cell lines remains a focused area of research.

Specific Molecular Target Identification (e.g., Bcl-XL inhibition)

A key mechanism in cancer cell survival is the evasion of apoptosis, often through the overexpression of anti-apoptotic proteins like B-cell lymphoma-extra large (Bcl-XL). ui.ac.id Inhibition of these proteins is a critical target for cancer therapy. nih.gov Computational studies have been performed to investigate the potential of gallic acid analogs to act as inhibitors of Bcl-XL. ui.ac.idresearchgate.net

An in silico molecular docking analysis evaluated how various gallic acid structural analogs, including benzyl gallate, interact with the active site of the Bcl-XL receptor. The study found that benzyl gallate, along with other analogs like propyl gallate and allyl gallate, demonstrated strong binding interactions with the Bcl-XL protein. ui.ac.id These findings suggest that benzyl gallate is a potential candidate for Bcl-XL inhibition, which would promote apoptosis in cancer cells. ui.ac.idresearchgate.net

Table 1: In Silico Docking Results of Gallic Acid Analogs against Bcl-XL Receptor ui.ac.id
CompoundReported Potential as Bcl-XL Inhibitor
Benzyl GallateIdentified as a strong potential inhibitor based on molecular docking analysis.
Propyl GallateIdentified as a strong potential inhibitor based on molecular docking analysis.
Allyl GallateIdentified as a strong potential inhibitor based on molecular docking analysis.
Phenyl Ethyl GallateIdentified as a strong potential inhibitor based on molecular docking analysis.
Gallic AcidShowed weaker binding interaction compared to its ester analogs.

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant activity of phenolic compounds like gallic acid and its derivatives is a cornerstone of their biological effects. researchgate.net This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. The efficiency of this process is largely dictated by the number and position of hydroxyl (-OH) groups on the aromatic ring. researchgate.netnih.gov Benzyl gallate retains the three hydroxyl groups of its parent compound, which are crucial for these antioxidant functions. The two principal mechanisms for this activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT). ni.ac.rsnih.gov

Hydrogen Atom Transfer (HAT) Pathways

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching the radical and preventing it from causing cellular damage. nih.govni.ac.rs This process results in the formation of a more stable antioxidant radical. The antioxidant potential of phenolic compounds via the HAT mechanism is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. researchgate.net For gallic acid, the three vicinal hydroxyl groups provide favorable thermodynamics for the HAT mechanism, making it a potent radical scavenger. researchgate.netni.ac.rs

Single Electron Transfer-Proton Transfer (SET-PT) Pathways

The Single Electron Transfer-Proton Transfer (SET-PT) pathway is another significant mechanism for antioxidant action. nih.gov It involves an initial single electron transfer from the antioxidant molecule to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. nih.gov This is typically followed by the transfer of a proton. This mechanism is particularly favored in polar solvents. nih.gov Theoretical studies on gallic acid have explored the kinetics and thermodynamics of both HAT and SET-PT (also referred to as Proton-Coupled Electron Transfer or PCET), confirming its capacity to act through these distinct but sometimes competing pathways depending on the chemical environment. ni.ac.rsresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET) Pathways

The antioxidant activity of phenolic compounds, including derivatives of gallic acid, can be described by several mechanisms, with the Sequential Proton Loss Electron Transfer (SPLET) pathway being particularly relevant in ionizing solvents. nih.govresearchgate.net The SPLET mechanism is a two-step process. nih.gov

Proton Loss: The first step involves the deprotonation of a phenolic hydroxyl group, forming a phenoxide anion. The acidity of the hydroxyl groups on the gallic acid moiety of 4-Benzyl-gallic Acid Benzyl Ester makes this initial step thermodynamically favorable in polar or aqueous environments.

Electron Transfer: In the second step, the resulting phenoxide anion donates an electron to a radical species, thereby neutralizing it.

This pathway's feasibility is highly dependent on the solvent's ability to accept a proton. nih.gov For flavonoids and other polyphenols, deprotonated forms show a greater tendency to engage in the SPLET mechanism compared to other antioxidant pathways like Hydrogen Atom Transfer (HAT) or Single Electron Transfer-Proton Transfer (SET-PT). nih.gov The presence of three hydroxyl groups on the gallic acid core provides multiple sites for this antioxidant action to occur.

Comparative Analysis of Antioxidant Efficacy with Related Phenolic Compounds

The antioxidant efficacy of gallic acid derivatives is intrinsically linked to their chemical structure, including the number and position of hydroxyl groups and the nature of any esterifying groups. nih.govnih.gov Gallic acid, the parent compound of this compound, is recognized as one of the most potent phenolic acids due to its three hydroxyl groups. nih.gov

When compared to its parent compound, the esterification of gallic acid can significantly alter its antioxidant activity, often influenced by the testing environment. researchgate.netnih.gov

Effect of Esterification: Introducing an alkyl or benzyl ester group increases the lipophilicity (hydrophobicity) of the molecule. nih.govcsic.es This modification can enhance antioxidant performance in lipid-based systems, such as oils and emulsions, by allowing the molecule to better orient itself at the oil-water interface where oxidation often occurs. nih.gov Studies on various alkyl esters of gallic acid have shown that derivatives with longer chains, such as lauryl gallate, can exhibit higher antioxidant activity in emulsions compared to gallic acid or shorter-chain esters like ethyl gallate. nih.gov

Comparison with Other Antioxidants: In various studies, novel lipophilic derivatives of gallic acid have demonstrated stronger oxidative stability than common commercial synthetic antioxidants like butylated hydroxytoluene (BHT) and tert-butylhydroquinone (B1681946) (TBHQ), particularly at elevated temperatures. csic.es The benzyl ester modification in this compound would similarly increase its lipophilicity, suggesting potentially enhanced efficacy in non-polar environments compared to free gallic acid.

The table below summarizes the comparative antioxidant potential based on general findings for gallic acid and its esters.

Compound TypeRelative LipophilicityTypical Antioxidant Efficacy in Aqueous SystemsTypical Antioxidant Efficacy in Lipid Systems
Gallic AcidLowHighModerate
Short-chain Alkyl Gallates (e.g., Ethyl Gallate)ModerateModerate-HighHigh
Long-chain Alkyl Gallates (e.g., Lauryl Gallate)HighLowerVery High
Benzyl Gallate EstersHighExpected to be lower than Gallic AcidExpected to be High

Anti-inflammatory Pathways and Enzyme Modulation

Cyclooxygenase (COX) Isoenzyme Inhibitory Activity

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins. nih.gov COX-1 is constitutively expressed in many tissues, while COX-2 is typically induced by inflammatory stimuli. nih.gov Gallic acid and its derivatives have been identified as natural inhibitors of COX isoforms. nih.gov

Research into various semi-synthetic derivatives of gallic acid has shown that these compounds can exhibit potent and sometimes selective inhibitory activity against COX isoenzymes. dovepress.com For example, certain gallic acid-based scaffolds have demonstrated significant COX-1 inhibition, while others coupled with different chemical moieties show a preference for COX-2. dovepress.com The structural modifications inherent in this compound, specifically the presence of benzyl groups, could influence its binding affinity and selectivity towards the active sites of COX-1 and COX-2. While direct data on this specific ester is limited, related 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones have been developed as potent and selective COX-2 inhibitors. nih.gov This suggests that the benzyl moiety can be a key structural feature for COX inhibition.

Modulation of Histamine (B1213489) and Pro-inflammatory Cytokine Production

Gallic acid, the core structure of this compound, has been shown to effectively inhibit inflammatory allergic reactions by targeting mast cells. nih.govsemanticscholar.org This action is achieved through two primary mechanisms:

Inhibition of Histamine Release: Gallic acid attenuates the release of histamine from mast cells, a critical mediator in the early phase of allergic reactions. nih.govresearchgate.net This inhibitory effect is mediated by the modulation of intracellular calcium levels and cyclic AMP (cAMP). nih.govresearchgate.net

Suppression of Pro-inflammatory Cytokines: The compound also decreases the gene expression and production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in human mast cells. nih.govresearchgate.net This suppression is dependent on the nuclear factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Synthetic amide analogs of gallic acid have also been developed and tested, with some showing even greater inhibitory activity on the release of both histamine and pro-inflammatory cytokines than the parent compound. nih.govdoaj.org This indicates that modifications to the gallic acid structure can enhance its anti-inflammatory potential.

Antimicrobial and Antiparasitic Action Mechanisms

Effects on Microbial Growth and Virulence Factors

Gallic acid and its esters possess broad-spectrum antimicrobial properties, acting against both Gram-positive and Gram-negative bacteria through various mechanisms. nih.govnih.gov The esterification to a more lipophilic form, such as in this compound, can influence this activity.

Disruption of Cell Membrane Integrity: A primary mechanism of action is the disruption of the bacterial cell membrane. nih.gov Gallic acid can cause irreversible changes to membrane permeability and hydrophobicity, leading to the leakage of essential intracellular components like potassium ions and damaging the cell wall. nih.govnih.gov

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Gallic acid has been shown to inhibit biofilm formation in pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov It achieves this by reducing bacterial adhesion and the synthesis of polysaccharide intercellular adhesin (PIA), a key component of the biofilm matrix. nih.gov This is accomplished by downregulating the expression of genes essential for biofilm development, such as icaA, icaD, and the accessory gene regulator sarA. nih.gov

Antiparasitic Activity: Gallic acid and its derivatives have also demonstrated significant antiparasitic activity. parasite-journal.org Studies on gallic acid alkyl esters have revealed potent trypanocidal (against Trypanosoma species) activity. mdpi.com The efficacy of these esters often correlates with their lipophilicity, with propyl and butyl gallates being highly active. parasite-journal.orgmdpi.com This suggests that the increased lipophilicity from the benzyl ester group in this compound could contribute to its potential as an antiparasitic agent, possibly by inhibiting key parasitic enzymes like alternative oxidase in T. brucei. mdpi.com

The table below summarizes the known antimicrobial and antiparasitic mechanisms of gallic acid and its derivatives.

Mechanism of ActionTarget Organism(s)Specific Effect
Membrane Disruption Bacteria (e.g., E. coli, S. aureus)Increases membrane permeability, causes leakage of intracellular contents. nih.gov
Biofilm Inhibition Bacteria (e.g., MRSA)Reduces bacterial adhesion and aggregation; downregulates icaAD and sarA gene expression. nih.gov
Enzyme Inhibition Parasites (e.g., T. brucei)Inhibits key metabolic enzymes such as alternative oxidase. mdpi.com
Inhibition of Proliferation Parasites (e.g., T. cruzi)Prevents the growth of trypomastigotes. parasite-journal.org

Identification of Specific Enzyme Targets (e.g., Trypanosoma brucei alternative oxidase, DHFR)

Trypanosoma brucei alternative oxidase (TAO): Modeling studies have suggested that gallic acid alkyl esters could act as inhibitors of the Trypanosoma brucei alternative oxidase (TAO). nih.gov This enzyme is a crucial component of the parasite's respiratory chain and is considered a promising drug target as it is absent in mammals. nih.gov The structural similarities between gallic acid alkyl esters and known TAO inhibitors like salicylhydroxamic acid (SHAM) and ascofuranone (B1665194) derivatives formed the basis for this investigation. nih.gov The trypanocidal (parasite-killing) activity of these esters is thought to be linked to the inhibition of TAO. nih.govnih.gov

Dihydrofolate Reductase (DHFR): In silico docking studies have explored the potential of gallic acid derivatives as inhibitors of malarial dihydrofolate reductase (DHFR). ui.ac.idresearchgate.netresearchgate.net DHFR is a vital enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer drugs. mdpi.com These computational screening studies aimed to identify gallic acid derivatives with strong binding affinities to the active site of DHFR. ui.ac.idresearchgate.netresearchgate.net Among the tested derivatives, octyl gallate showed the most significant interaction and inhibitory potential against malarial DHFR in these models. ui.ac.idresearchgate.net

Enzyme Inhibition Beyond Primary Bioactivities (e.g., Dipeptidyl Peptidase-4 (DPP-4) Inhibition)

Currently, there is no available scientific literature specifically investigating the inhibitory effects of this compound or its closely related gallic acid derivatives on Dipeptidyl Peptidyl-4 (DPP-4). While various natural compounds have been studied as DPP-4 inhibitors for their potential in managing type 2 diabetes, research has not yet extended to this specific gallic acid ester.

Molecular Interactions with Biological Macromolecules

The understanding of how this compound might interact with its potential enzyme targets is primarily derived from computational modeling of structurally related gallic acid esters.

Molecular docking simulations have been instrumental in predicting the binding modes of gallic acid derivatives to their target enzymes. In the case of T. brucei alternative oxidase, docking studies with a representative gallic acid alkyl ester (propyl gallate) predicted a favorable binding pose within the enzyme's active site. nih.gov Similarly, in silico docking of various gallic acid derivatives with malarial DHFR has shown strong binding affinities, primarily through hydrophobic interactions with the enzyme's target sites. researchgate.net

Table 1: Predicted Binding Affinities of Gallic Acid Derivatives with Target Enzymes from Docking Studies

Compound ClassTarget EnzymeKey Findings from Docking StudiesReference
Gallic Acid Alkyl EstersTrypanosoma brucei alternative oxidase (TAO)Favorable binding pose predicted in the active site. nih.gov
Gallic Acid Derivatives (e.g., Octyl Gallate)Malarial Dihydrofolate Reductase (DHFR)Strong interaction and inhibitory activity predicted, with octyl gallate showing the strongest binding. ui.ac.idresearchgate.net

To further investigate the stability of the predicted ligand-protein interactions, molecular dynamics (MD) simulations have been employed. For the interaction between propyl gallate and TAO, MD simulations indicated that the presence of a hydroxide (B78521) anion in the enzyme's active site resulted in the lowest free energy for binding. nih.gov This suggests a stable binding complex under these conditions.

Molecular modeling studies have helped to identify the potential binding pockets and the specific amino acid residues that may be involved in the interaction with gallic acid derivatives. For the binding of propyl gallate to TAO, the predicted binding mode highlighted specific interactions within the enzyme's active site. nih.gov While the precise residues for this compound are not known, the studies on related compounds provide a foundational understanding of how this class of molecules might anchor within the binding sites of their target enzymes.

Advanced Derivatization and Chemical Modification Strategies

Synthesis of Novel Analogs and Hybrids Based on the 4-Benzyl-gallic Acid Benzyl (B1604629) Ester Scaffold

The core structure of 4-benzyl-gallic acid benzyl ester can be systematically altered to generate a library of new compounds. These modifications primarily involve targeting the remaining hydroxyl groups and the ester linkage for further chemical reactions.

The free hydroxyl groups on the galloyl ring of the this compound scaffold are primary targets for structural diversification. Further esterification or amidation at these positions can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity.

Esterification: Additional ester groups can be introduced by reacting the scaffold with various carboxylic acids or their activated derivatives (e.g., acyl chlorides). nih.gov This process can be catalyzed by acids or facilitated by coupling agents. The choice of the carboxylic acid allows for the introduction of a wide range of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties. nih.govresearchgate.net These modifications can modulate the molecule's solubility and potential interactions with biological targets.

Amidation: Alternatively, the carboxyl group of gallic acid can be converted into an amide. The synthesis of gallic-amide derivatives often involves a benzyl protection strategy, followed by conjugation with an amine and subsequent debenzylation. researchgate.net The formation of amide bonds has been reported to be a suitable method for increasing the antioxidant efficiency of the galloyl group. researchgate.net This approach allows for the incorporation of nitrogen-containing functional groups, which can introduce new biological activities or enhance existing ones.

Creating hybrid or conjugated molecules by linking the this compound scaffold to other known bioactive compounds is a key strategy for developing novel therapeutics with potentially synergistic or multi-target activities. The principle behind this approach is that the pharmacological properties of gallic acid can stimulate or potentiate the activities of the molecules it is conjugated with. mdpi.com

Conjugation with Polymers: Gallic acid and its derivatives can be conjugated to biopolymers like dextran (B179266) and chitosan. researchgate.netmdpi.com For instance, a dextran-gallic acid conjugate was synthesized using a free radical-mediated method, resulting in a novel antioxidant molecule. mdpi.com Such polymer conjugates can improve water solubility, bioavailability, and stability of the parent molecule.

Conjugation with Other Phenols: The scaffold can be linked to other phenolic compounds, such as catechin (B1668976) or quercetin, to create hybrid molecules with potentially enhanced antioxidant properties. mdpi.com

Formation of Heterocyclic Hybrids: The gallic acid framework can be used as a starting point for the synthesis of nitrogen-containing heterocycles, which are known to possess a wide range of biological activities. colostate.edu

Strategies for Enhancing Specific Bioactivities through Directed Chemical Modification

Modulating Lipophilicity: The lipophilicity of gallic acid derivatives is a critical factor influencing their biological activity. Esterification of gallic acid can yield compounds with improved trypanocidal activity. mdpi.com Studies on a series of gallic acid alkyl esters showed that derivatives with linear alkyl chains of three or four carbons were the most potent against Trypanosoma brucei. mdpi.com This highlights that a specific range of lipophilicity can be optimal for a particular biological target.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for rational drug design. nih.gov For example, in a series of benzyl ester-containing derivatives designed as potential fungicides, compounds with a thiazole-4-acid moiety or a trifluoromethyl aliphatic acid part exhibited excellent activity. nih.gov Such studies help identify the key structural features required for a desired biological effect, guiding the synthesis of more potent analogs. The formation of ester or amide bonds in synthetic gallic acid derivatives has been noted as a strategy to increase antioxidant efficiency through a push-pull electronic effect. researchgate.net

Derivatization Techniques for Enhanced Analytical Detection and Characterization

For the accurate analysis of this compound, particularly in complex matrices using techniques like gas chromatography (GC), derivatization is often a necessary step. libretexts.orgunesp.br This process modifies the molecule to increase its volatility, thermal stability, and detector response. libretexts.orgunesp.br

The primary functional groups on the scaffold that are targeted for derivatization are the phenolic hydroxyl groups. libretexts.org

Silylation: This is one of the most common derivatization methods for compounds containing active hydrogens, such as those in hydroxyl groups. libretexts.org The active hydrogen is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). The resulting TMS derivatives are more volatile and thermally stable, making them suitable for GC analysis. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. mdpi.com

Alkylation: This method involves replacing active hydrogens with an alkyl group, with a common application being the formation of esters from carboxylic acids. libretexts.org The resulting derivatives are less polar and more volatile. libretexts.org For phenolic hydroxyls, alkylation can prevent adsorption on the GC column and improve peak shape.

Acylation: In this process, an acyl group is introduced, which can enhance the detectability of the compound. While commonly used, the resulting derivatives may be less stable than their silylated or alkylated counterparts.

The table below summarizes common derivatization techniques applicable to the hydroxyl groups of the this compound scaffold for enhanced analytical detection.

Derivatization TechniqueReagent ExamplePurposeResulting Derivative Properties
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Increases volatility and thermal stability for GC analysis. libretexts.orgmdpi.comMore volatile, less polar, thermally stable. libretexts.org
AlkylationPentafluorobenzyl bromide (PFB-Br)Improves chromatographic behavior and enhances electron capture detector (ECD) response. libretexts.orgLess polar, more volatile, improved stability. libretexts.org
AcylationTrifluoroacetic Anhydride (TFAA)Introduces fluorinated groups for enhanced ECD detection.Improved volatility and detector response.

Theoretical and Computational Studies of 4 Benzyl Gallic Acid Benzyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic distribution and energy of the molecule.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study molecular systems. Ab initio methods are based on first principles without the use of experimental parameters, while DFT methods calculate the electron density to determine the molecule's properties.

DFT has become a popular approach due to its balance of accuracy and computational cost. Functionals such as B3LYP and M06-2X are commonly employed in conjunction with basis sets like 6-311++G** to investigate the properties of phenolic compounds like gallic acid and its derivatives. researchgate.netsci-hub.box For instance, studies on gallic acid have used DFT to calculate reaction enthalpies for antioxidant mechanisms. researchgate.net The M06-2X functional, in particular, has shown excellent agreement with high-level CCSD(T) results for determining bond dissociation enthalpies in gallic acid. sci-hub.box

These calculations provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial descriptors of chemical reactivity and kinetic stability. For molecules containing benzyl (B1604629) groups and other functional moieties, DFT calculations can elucidate the distribution of these orbitals across the structure, identifying regions susceptible to electrophilic or nucleophilic attack. epstem.netresearchgate.net

Table 1: Illustrative Quantum Chemical Descriptors for a Gallic Acid Derivative Note: This table is illustrative and represents typical data obtained from DFT calculations on phenolic compounds.

ParameterDescriptionTypical Calculated Value (a.u.)
EHOMO Energy of the Highest Occupied Molecular Orbital-0.218
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.056
Energy Gap (ΔE) Difference between ELUMO and EHOMO0.162
Ionization Potential (IP) Energy required to remove an electron0.218
Electron Affinity (EA) Energy released when an electron is added0.056
Electronegativity (χ) Tendency to attract electrons0.137
Chemical Hardness (η) Resistance to change in electron distribution0.081
Chemical Softness (S) Reciprocal of hardness12.331
Electrophilicity Index (ω) Measure of electrophilic power0.021

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. DFT calculations are routinely used to compute the vibrational frequencies corresponding to Infrared (IR) spectra and the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. epstem.net

For a molecule like 4-Benzyl-gallic Acid Benzyl Ester, theoretical IR spectra would help assign characteristic peaks, such as the O-H stretching of the hydroxyl groups, the C=O stretching of the ester, and the aromatic C=C stretching from the benzyl and gallate rings. reddit.comnist.gov Similarly, calculated ¹H and ¹³C NMR chemical shifts, when compared with experimental data, provide unambiguous structural verification. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within a DFT framework for this purpose.

Table 2: Predicted Spectroscopic Peaks for this compound (Hypothetical) Note: The following data is hypothetical and serves to illustrate the type of information generated from computational predictions.

SpectroscopyFunctional GroupPredicted Wavenumber (cm⁻¹) / Chemical Shift (ppm)
IR O-H (hydroxyl) stretch~3300-3500 (broad)
C-H (aromatic) stretch~3000-3100
C=O (ester) stretch~1710
C=C (aromatic) stretch~1500-1600
¹H NMR Aromatic Protons~6.5-7.5
Methylene (B1212753) Protons (-CH₂-)~5.0
Hydroxyl Protons (-OH)~9.0-10.0
¹³C NMR Carbonyl Carbon (C=O)~165
Aromatic Carbons~110-150
Methylene Carbon (-CH₂-)~65

Molecular Modeling for Pharmacophore Identification and Lead Optimization

Molecular modeling is essential for drug discovery and development. A pharmacophore is the specific three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that is necessary for a molecule to interact with a specific biological target.

For the class of gallic acid derivatives, the three hydroxyl groups and the aromatic ring are often key components of their pharmacophore, crucial for activities such as antioxidant and immunomodulatory effects. researchgate.net In this compound, the two bulky benzyl groups would introduce significant steric and hydrophobic features that would be critical to its pharmacophore model. By comparing the structure of this compound with other active gallic acid esters, computational software can generate a pharmacophore hypothesis. This model can then be used to guide the design of new, more potent analogues—a process known as lead optimization.

In Silico Screening and Virtual Ligand Design for Target-Specific Compounds

In silico screening, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. researchgate.net This method allows researchers to screen large libraries of compounds against a known target structure to identify potential drug candidates.

For a novel compound like this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various known therapeutic targets. For example, other gallic acid esters have been docked against targets like the Trypanosoma brucei alternative oxidase and the anti-apoptotic protein Bcl-xL to explore their potential as antitrypanosomal and anticancer agents, respectively. mdpi.comresearchgate.net A similar approach would involve docking this compound into the active sites of these and other enzymes to generate a profile of its potential biological activities, thereby guiding experimental validation. mdpi.com

Thermodynamic Evaluation of Reaction Mechanisms in Solution and Gas Phases

Theoretical calculations are highly effective for evaluating the thermodynamics of chemical reactions, providing insights into reaction mechanisms. For phenolic compounds like gallic acid derivatives, a primary area of interest is their antioxidant activity. The primary mechanisms of antioxidant action involve the donation of a hydrogen atom or an electron.

DFT calculations can determine key thermodynamic parameters that describe these processes, such as the Bond Dissociation Enthalpy (BDE) for the phenolic O-H bonds, the Ionization Potential (IP), and the Proton Dissociation Enthalpy (PDE). researchgate.net Studies on gallic acid have shown that the BDE of the 4-OH group is the lowest, making it the most likely site for hydrogen atom donation. researchgate.net These calculations can be performed in both the gas phase and in various solvents (using models like the Integral Equation Formalism-Polarizable Continuum Model, IEF-PCM) to understand how the environment affects reactivity. researchgate.net For this compound, such thermodynamic evaluations would be crucial to predict its antioxidant potential and understand the influence of the benzyl substitutions on the reactivity of the phenolic hydroxyl groups.

Table 3: Key Thermodynamic Parameters in Antioxidant Activity Based on methodologies applied to gallic acid. researchgate.netsci-hub.box

ParameterAbbreviationReaction Mechanism RepresentedPhase
Bond Dissociation EnthalpyBDEHydrogen Atom Transfer (HAT)Gas & Solution
Ionization PotentialIPSingle Electron Transfer (SET)Gas & Solution
Proton Dissociation EnthalpyPDESequential Proton-Loss Electron-Transfer (SPLET)Gas & Solution
Proton AffinityPASequential Proton-Loss Electron-Transfer (SPLET)Gas & Solution
Electron Transfer EnthalpyETESequential Proton-Loss Electron-Transfer (SPLET)Gas & Solution

Future Directions and Emerging Research Perspectives

Development of Next-Generation 4-Benzyl-gallic Acid Benzyl (B1604629) Ester Derivatives with Tuned Bioactivities

The future development of 4-Benzyl-gallic Acid Benzyl Ester will likely focus on the strategic synthesis of new derivatives to enhance specific biological activities and refine pharmacological profiles. The core structure allows for systematic modifications to modulate properties such as lipophilicity, target specificity, and potency.

Research into the structure-activity relationship (SAR) of gallic acid esters has demonstrated that modifying the ester and ether linkages is a powerful strategy for tuning bioactivity. For instance, studies on various gallic acid alkyl esters have shown that the length and branching of the alkyl chain significantly influence their trypanocidal, leishmanicidal, and cytotoxic activities. nih.govmdpi.com Esters with shorter alkyl chains (three to four carbons) were found to be potent trypanocidal agents with moderate selectivity, suggesting that similar systematic modifications to the benzyl groups of this compound could yield derivatives with optimized antiparasitic effects. mdpi.com

Future synthetic strategies may involve:

Substitution on the Benzyl Rings: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings of the benzyl moieties could alter the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets and improving activities such as antioxidant capacity or enzyme inhibition.

Modification of the Gallic Acid Core: While the prompt focuses on a specific compound, related research shows that creating amide, hydrazide, or peptide conjugates from the carboxylic acid group of gallic acid can produce compounds with significant and selective antiproliferative activity against cancer cells. nih.govglobalresearchonline.net This suggests a pathway for creating novel analogues of this compound with potent anticancer properties.

Varying the Ester Linkage: Replacing the benzyl ester with other aromatic or aliphatic esters could fine-tune the molecule's bioavailability and metabolic stability.

The overarching goal of these synthetic endeavors is to create a library of derivatives with tailored functionalities, leading to lead compounds with superior efficacy and reduced off-target effects for specific therapeutic applications. nih.govnih.gov

Derivative ClassPotential ModificationTargeted Bioactivity Enhancement
Benzyl Ring AnalogsIntroduction of halogens, methoxy, or nitro groupsIncreased target-specific binding, altered antioxidant potential
Core Structure ConjugatesReplacement of ester with amide or hydrazide linkagesImproved anticancer and antimicrobial efficacy
Ester Chain VariantsSubstitution of benzyl ester with long-chain alkyl estersModulation of lipophilicity for better cell membrane penetration

Exploration of Novel Biological Targets and Therapeutic Applications (pre-clinical)

While gallic acid and its simpler esters are known for their antioxidant, antimicrobial, and antineoplastic properties, the unique structure of this compound opens avenues for exploring novel biological targets. nih.gov Pre-clinical research is expected to uncover new therapeutic potentials beyond these established areas.

One promising direction is in the field of infectious diseases. Modeling studies on gallic acid alkyl esters have identified the Trypanosoma brucei alternative oxidase (TAO) as a potential molecular target for their trypanocidal activity. nih.govmdpi.com This suggests that this compound and its derivatives could be investigated as specific inhibitors of this essential parasite enzyme, offering a potential new treatment for African sleeping sickness.

Other emerging pre-clinical applications include:

Cardiovascular Health: Research has pointed to the potential of gallic acid derivatives as antihypertensive agents through the inhibition of the angiotensin-converting enzyme (ACE). imsa.edu The specific structure of this compound could be optimized for enhanced binding to the ACE active site.

Metabolic Regulation: Certain gallic acid esters have been patented for their ability to inhibit cytochrome P450 enzymes in the gut, which can increase the bioavailability of co-administered pharmaceutical drugs. google.com This points to a potential application as a pharmacokinetic enhancer.

Antiangiogenic Therapy: Gallic acid has been identified as an angiogenesis inhibitor, a crucial process in tumor growth and metastasis. lsu.edu The benzylated derivatives could offer enhanced potency or a different mechanism of action in this therapeutic area.

The exploration of these novel applications will require extensive pre-clinical testing using cell-based assays and animal models to validate the therapeutic efficacy and mechanisms of action.

Potential Therapeutic AreaNovel Biological Target/MechanismPre-clinical Evidence Basis
Parasitic DiseasesTrypanosoma brucei alternative oxidase (TAO)Molecular docking and in vitro studies on related gallic acid esters. nih.govmdpi.com
HypertensionAngiotensin-Converting Enzyme (ACE)Computational docking studies on gallic acid-based molecules. imsa.edu
Drug MetabolismCytochrome P450 (CYP3A) InhibitionPatent filings and in vitro assays on gallic acid esters. google.com
OncologyInhibition of AngiogenesisIn vitro angiogenesis assays on gallic acid. lsu.edu

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

To expedite the discovery and optimization of this compound derivatives, future research will increasingly rely on the synergy between advanced computational modeling and high-throughput experimental techniques. This integrated approach allows for the rapid prediction of properties and the efficient screening of large numbers of compounds.

Computational Approaches:

Molecular Docking and Dynamics: As demonstrated in the study of trypanocidal gallic acid esters, in silico tools like molecular docking and molecular dynamics simulations are invaluable for identifying potential biological targets and elucidating binding modes at the atomic level. nih.govmdpi.com These methods can be used to screen virtual libraries of this compound derivatives against various protein targets, prioritizing the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing QSAR models for benzylated gallates, researchers can predict the bioactivity of novel, unsynthesized derivatives, thereby guiding the design of molecules with enhanced potency. nih.govmdpi.com

Experimental Approaches:

Combinatorial Chemistry: The synthesis of large, diverse libraries of this compound derivatives can be accelerated using combinatorial chemistry techniques.

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of these chemical libraries against a multitude of biological targets in an automated fashion, quickly identifying "hit" compounds for further investigation.

This iterative cycle of computational design, chemical synthesis, and experimental screening will dramatically shorten the timeline for developing optimized derivatives of this compound for specific therapeutic or industrial purposes. mdpi.com

Role of this compound in Materials Science and Industrial Applications (excluding food additives)

Beyond pharmacology, the distinct chemical properties of this compound and related polyphenols make them attractive candidates for applications in materials science and other industries. Their inherent antioxidant and antimicrobial nature, coupled with the reactivity of the phenolic hydroxyl groups, allows them to be used as functional building blocks for advanced materials. nbinno.comresearchgate.net

Emerging applications include:

Advanced Polymers and Coatings: Gallic acid can be incorporated into polymer chains to create materials with intrinsic antioxidant and antibacterial properties. dntb.gov.ua Benzylated derivatives could be explored as monomers or additives in the synthesis of functional polymers for biomedical devices, specialty packaging, or protective coatings. Polyphenols are already used to prepare anti-rust primers and organic coatings for metals. nbinno.com

Biomaterial Engineering: Polyphenols are known to interact with and stabilize biopolymers like collagen, enhancing their mechanical properties and resistance to degradation. nih.gov This makes them suitable for applications in tissue engineering and the development of more durable biomedical implants. Furthermore, polyphenols can mediate the controlled assembly of peptides to create functional hydrogels and other biomaterials. rsc.org

Specialty Chemicals: The gallic acid structure is a versatile raw material for various industrial products, including components for inks, photographic developers, UV absorbents, and flame retardants. nbinno.com The unique properties conferred by the benzyl groups in this compound could lead to its use in high-performance, niche applications within these fields.

Future research in this area will focus on polymerizing or grafting these molecules onto surfaces to create materials with novel functionalities, expanding their utility far beyond their biological activities. researchgate.net

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